2,3-Dibromo-3-phenyl-1-propanol
Overview
Description
2,3-Dibromo-1-propanol is a halogenated alcohol that is a colorless to slightly yellow viscous liquid at room temperature . It is soluble in water, acetone, alcohol, ether, and benzene and is stable under normal temperatures and pressures .
Synthesis Analysis
The synthesis of 2,3-Dibromo-1-propanol involves the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride . The products of the reaction contained approximately 13% of the secondary alcohol 1,3-dibromo-2-propanol which was separated by either column chromatography on silica gel or preparative GLC to obtain the primary alcohols .Molecular Structure Analysis
The molecular formula of 2,3-Dibromo-1-propanol is C3H6Br2O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The enantiomers of 2,3-dibromo-1-propanol were obtained by diazotization of the diastereomeric d-tartrate salts of 2,3-dibromopropylamine . The products of the reaction contained approximately 13% of the secondary alcohol 1,3-dibromo-2-propanol .Physical and Chemical Properties Analysis
2,3-Dibromo-1-propanol is a clear, colorless to slightly yellow thick liquid . It is soluble in water, acetone, alcohol, ether, and benzene .Scientific Research Applications
Synthesis Studies
2,3-Dibromo-3-phenyl-1-propanol has been involved in various synthetic studies. For instance, it has been used in the synthesis of oxirane compounds, particularly in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to obtain derivatives like 1-Phenyl-1-amino-2, 3-propanediol (Suami, Tetsuo et al., 1956).
Asymmetric Synthesis
It's also been pivotal in asymmetric synthesis, like the creation of (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase, crucial in the production of antidepressants (Choi, Y. et al., 2010).
Synthetic Equivalent Studies
In the development of synthons (synthetic equivalents), this compound has been used. For example, 2-phenylthio-3-bromopropene, derived from allyl phenyl sulfide, demonstrates its utility as an annulating agent, showcasing its value in complex organic syntheses (Chen, Wenbo et al., 2006).
Application in Catalysis and Chiral Separations
The compound has been explored in the context of catalytic processes and chiral separations, like in the enantioselective production of 1-phenyl 1-propanol, a significant chiral building block in pharmaceuticals. This study utilized response surface methodology for optimizing conditions in a lipase-catalyzed reaction (Soyer, Aslı et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2,3-dibromo-3-phenylpropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFQIVMHGSMOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.